Serratanidine
Description
Contextualization within Lycopodium Alkaloid Chemistry
Serratanidine belongs to the complex and structurally diverse group of natural products known as Lycopodium alkaloids. jst.go.jp These compounds are primarily isolated from various species of the club moss genus Lycopodium and are characterized by their intricate, often bridged, polycyclic ring systems. jst.go.jp The chemistry of Lycopodium alkaloids is a significant area of natural product research due to their challenging molecular architectures and potential biological activities.
This compound is specifically a C16N2-type alkaloid, a common skeletal framework within this family. jst.go.jp Its structure is closely related to other known Lycopodium alkaloids, particularly serratine (B1206857), from which it is derived by the addition of a hydroxyl group. This structural relationship places this compound within a specific subgroup of these alkaloids and provides a basis for comparative studies of their chemical properties and potential biosynthetic pathways.
Historical Perspective of this compound Discovery and Early Investigations
The discovery of this compound is credited to a team of Japanese scientists, including Yasuo Inubushi, Takashi Harayama, Mitsuhiro Akatsu, Hisashi Ishii, and Yuji Nakahara. jst.go.jp In their 1968 publication in the journal Yakugaku Zasshi, they detailed the isolation and structure elucidation of two new Lycopodium alkaloids, serratine and this compound, from the club moss Lycopodium serratum Thunb. var. serratum f. serratum. jst.go.jp
Their research involved meticulous extraction and separation techniques to isolate the pure compounds from the plant material. The structure of this compound was established through a combination of chemical and spectroscopic methods available at the time, including elemental analysis and infrared (IR) spectroscopy. jst.go.jp Through this work, they determined the molecular formula of this compound to be C₁₆H₂₄N₂O₂ and identified it as 8-hydroxy serratine. jst.go.jp This foundational study laid the groundwork for all subsequent understanding of this particular alkaloid.
Significance of this compound in Natural Product Research and Chemical Biology
The significance of this compound in the broader fields of natural product research and chemical biology is primarily linked to its contribution to the understanding of the structural diversity of Lycopodium alkaloids. The identification of this compound as a hydroxylated analog of serratine provided valuable insights into the potential biosynthetic modifications that can occur within this class of compounds. The presence of such closely related structures in the same plant species suggests the action of specific enzymes that can introduce functional groups, such as hydroxyl groups, onto a common molecular scaffold.
While extensive biological activity studies on this compound are not widely reported in the scientific literature, its discovery has been important for several reasons. Firstly, it expanded the known chemical space of the Lycopodium alkaloids, providing a new data point for chemists seeking to understand the structure-activity relationships within this family. Secondly, the unique structural features of this compound and its congeners have made them interesting targets for total synthesis, challenging synthetic chemists to develop novel methodologies to construct their complex architectures.
The study of this compound and other Lycopodium alkaloids also holds potential for future applications. The broader class of Lycopodium alkaloids is known to exhibit a range of biological activities, and the continued investigation of individual members like this compound could yet uncover novel pharmacological properties.
Research Findings on this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₂O₂ | jst.go.jp |
| Natural Source | Lycopodium serratum Thunb. var. serratum f. serratum | jst.go.jp |
| Compound Classification | Lycopodium Alkaloid (C16N2 type) | jst.go.jp |
| Structural Relationship | 8-hydroxy serratine | jst.go.jp |
Structure
2D Structure
3D Structure
Properties
CAS No. |
19637-58-2 |
|---|---|
Molecular Formula |
C16H25NO4 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
(1R,4S,5R,6R,8S,9S)-5,6,8-trihydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one |
InChI |
InChI=1S/C16H25NO4/c1-14(21)9-12(19)15-4-2-6-17-7-3-5-16(15,17)11(18)8-10(15)13(14)20/h10,12-13,19-21H,2-9H2,1H3/t10-,12+,13-,14-,15-,16+/m1/s1 |
InChI Key |
YCOAYVRPLHVBDP-YSHXYTTRSA-N |
SMILES |
CC1(CC(C23CCCN4C2(CCC4)C(=O)CC3C1O)O)O |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@]23CCCN4[C@@]2(CCC4)C(=O)C[C@@H]3[C@H]1O)O)O |
Canonical SMILES |
CC1(CC(C23CCCN4C2(CCC4)C(=O)CC3C1O)O)O |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Serratanidine
Advanced Chromatographic Separation Techniques for Serratanidine Isolation
Chromatography is the cornerstone for the isolation of this compound from the complex mixture of phytochemicals present in Huperzia serrata. The selection and optimization of these techniques are critical for achieving the high degree of purity required for subsequent structural analysis.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analytical quantification and preparative isolation of alkaloids like this compound. nih.govnih.gov Reversed-phase HPLC, in particular, is frequently employed for the separation of these compounds. nih.gov In a typical application, a C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. nih.gov
The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is optimized by adjusting the pH of the buffer and the gradient of the organic modifier to achieve the best resolution between the target compound and other closely related alkaloids. nih.gov UV detection is commonly used, with the wavelength set to the absorbance maximum of the compound class to ensure high sensitivity. merckmillipore.com
Table 1: Illustrative HPLC Parameters for Serratane-Type Alkaloid Separation
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1 M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 30 °C |
This table represents typical starting conditions for the separation of complex alkaloids and would be optimized for the specific isolation of this compound.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), serves as a powerful technique for assessing the purity of isolated this compound and for the analysis of volatile derivatives. rsc.orgmdpi.com Due to the low volatility of triterpenoid (B12794562) alkaloids, derivatization is often necessary to convert them into more volatile compounds suitable for GC analysis. rsc.org Silylation is a common derivatization technique where polar functional groups are converted to their trimethylsilyl (B98337) (TMS) ethers. rsc.org
The GC separation is typically performed on a capillary column with a non-polar stationary phase. mdpi.com The temperature of the oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. nih.gov The flame ionization detector (FID) is a common detector for routine purity assessment, while mass spectrometry provides structural information for peak identification. mdpi.com
Table 2: Representative GC-MS Parameters for Derivatized Alkaloid Analysis
| Parameter | Value |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) |
| Injector Temperature | 280 °C |
| Detector | Mass Spectrometer (Scan range 50-600 m/z) |
This table provides an example of GC-MS conditions that could be adapted for the purity analysis of a derivatized this compound sample.
Size-Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their size in solution. nih.gov In the context of natural product isolation, SEC is valuable for removing high molecular weight impurities, such as polymeric materials, from the extract in a preliminary purification step. It can also be used in the final polishing steps to separate the monomeric form of this compound from any potential aggregates that may have formed during the isolation process. nih.gov
The stationary phase in SEC consists of porous beads. Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. nih.gov
Ion-Exchange Chromatography (IEX) is a powerful technique for the purification of ionizable compounds like alkaloids. researchgate.net Since this compound is a basic compound, it will be positively charged in an acidic solution. This property can be exploited for its purification using a cation-exchange resin. nih.govgoogle.com
In a typical cation-exchange process, the crude extract, dissolved in a low ionic strength acidic buffer, is loaded onto the column. The positively charged this compound binds to the negatively charged stationary phase, while neutral and negatively charged impurities pass through. google.com The bound this compound is then eluted by increasing the ionic strength or the pH of the mobile phase. scirp.org This technique can be highly selective and is often used for the large-scale purification of alkaloids. scirp.org
Spectroscopic Techniques for Comprehensive Structural Analysis
Once a pure sample of this compound is obtained, a suite of spectroscopic techniques is employed to determine its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of complex organic molecules like this compound. scielo.brscielo.br A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular puzzle.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. hmdb.cahmdb.caresearchgate.net
¹³C NMR (Carbon-13 NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical shifts provide clues about their functional groups. nih.govrsc.orgresearchgate.net
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems. scielo.br
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are two or three bonds away, which is crucial for connecting different fragments of the molecule. scielo.brnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. scielo.br
By meticulously analyzing the data from these NMR experiments, scientists can unambiguously determine the complete structure of this compound, including its connectivity and relative stereochemistry.
Table 3: Illustrative ¹³C and ¹H NMR Data for a Serratane-Type Triterpenoid Moiety
| Position | δC (ppm) | δH (ppm) |
|---|---|---|
| 1 | 39.2 | 1.65, 1.05 |
| 2 | 18.5 | 1.58, 1.45 |
| 3 | 79.0 | 3.20 |
| 4 | 38.9 | - |
| 5 | 55.6 | 0.78 |
| ... | ... | ... |
| 27 | 15.0 | 0.85 |
| 28 | 28.3 | 0.95 |
| 29 | 16.8 | 0.88 |
This table presents hypothetical NMR data for a generic serratane core to illustrate the type of information obtained. Actual chemical shifts for this compound would need to be determined experimentally.
Mass Spectrometry (MS and MS²) Applications in Molecular Structure Determination
Mass spectrometry has been an indispensable tool in the structural elucidation of this compound and related alkaloids, providing crucial information about the molecule's mass and fragmentation pattern. High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition, allowing for the deduction of the molecular formula with high accuracy.
Tandem mass spectrometry (MS/MS) experiments offer deeper insights into the molecular structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. While specific fragmentation data for this compound is not extensively detailed in recent literature, the general fragmentation patterns of Lycopodium alkaloids have been studied. These studies reveal characteristic cleavage pathways that provide clues to the core skeleton and the nature and location of substituent groups. For instance, the fragmentation of related alkaloids often involves the cleavage of specific bonds within the polycyclic ring system, leading to the formation of diagnostic fragment ions.
Table 1: Illustrative Mass Spectrometry Data for a Hypothetical this compound Analysis (Note: This table is a generalized representation. Specific experimental data for this compound from primary literature is not readily available in the conducted search.)
| Technique | Parameter | Observation | Interpretation |
| HR-ESI-MS | [M+H]⁺ (m/z) | [Value] | Confirms the molecular weight and allows for the calculation of the molecular formula. |
| MS/MS | Precursor Ion (m/z) | [Value of M+H]⁺ | The parent ion selected for fragmentation. |
| MS/MS | Product Ions (m/z) | [List of m/z values] | Provides information about the structural fragments of the molecule. |
| MS/MS | Neutral Loss | [Mass units] | Indicates the loss of small molecules (e.g., H₂O, CH₃), suggesting the presence of specific functional groups. |
Ultraviolet/Visible (UV/Vis) Spectroscopy for Analytical Monitoring
Ultraviolet/Visible (UV/Vis) spectroscopy is a valuable analytical technique used during the isolation and purification of this compound. While the chromophoric system in many Lycopodium alkaloids is not extensive, UV/Vis spectroscopy can be effectively used to monitor the presence of alkaloids in different fractions obtained during chromatographic separation. The absorbance at specific wavelengths can indicate the concentration of the target compound, aiding in the selection of fractions for further purification.
The UV spectrum of a purified sample of this compound would be expected to show absorption maxima (λmax) characteristic of its electronic transitions. Although specific spectral data for this compound is not detailed in the available search results, related alkaloids are often analyzed in solvents like methanol or ethanol (B145695) to record their UV spectra.
Table 2: Representative UV/Vis Spectroscopic Data for a Hypothetical this compound Sample (Note: This table is a generalized representation. Specific experimental data for this compound from primary literature is not readily available in the conducted search.)
| Solvent | λmax (nm) | Interpretation |
| Methanol | [Wavelength(s)] | Indicates the presence of specific chromophores within the molecule. The intensity of the absorption can be used for quantification based on the Beer-Lambert law. |
Strategies for Isolation from Biological Sources (e.g., Lycopodium serratum)
This compound is naturally found in plants of the Lycopodium genus, with Lycopodium serratum being a primary source. nih.gov The isolation of this compound, like other alkaloids from this plant, involves a multi-step process that begins with the extraction of the plant material followed by various chromatographic purification stages.
The general strategy for isolating alkaloids from Lycopodium serratum can be outlined as follows:
Extraction: The dried and powdered plant material is typically subjected to extraction with an organic solvent, often methanol or ethanol, sometimes with the addition of a small amount of acid to facilitate the extraction of the basic alkaloids.
Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. The extract is acidified, and the alkaloids are extracted into the aqueous acidic phase. The aqueous layer is then made basic, and the alkaloids are extracted back into an organic solvent.
Chromatographic Purification: The enriched alkaloid fraction is then subjected to a series of chromatographic techniques to isolate the individual compounds. These techniques may include:
Column Chromatography: Often using silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of solvents of increasing polarity.
Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.
High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the final purification of the isolated alkaloids.
The progress of the isolation is monitored at each stage using analytical techniques such as TLC and UV/Vis spectroscopy to identify the fractions containing the desired compound, this compound. The structure of the finally purified compound is then confirmed using spectroscopic methods including mass spectrometry, NMR spectroscopy, and X-ray crystallography.
Chemical Synthesis of Serratanidine and Its Analogues
Total Synthesis Approaches for Serratanidine
The total synthesis of this compound involves intricate multi-step processes designed to assemble its complex polycyclic framework with precise control over stereochemistry. These efforts often leverage the rich chemistry developed for the broader class of Lycopodium alkaloids.
The construction of the core carbon skeleton of this compound frequently employs powerful carbon-carbon bond-forming reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in many total syntheses of Lycopodium alkaloids, including those leading to this compound. This reaction efficiently creates six-membered rings and can establish multiple stereocenters in a single step, providing a strategic entry point into the complex architectures of these natural products nih.govresearchgate.netnumberanalytics.comebsco.comthieme-connect.comsigmaaldrich.com. For instance, stereoselective Diels-Alder reactions have been utilized to build the carbon cores of fawcettimine-type Lycopodium alkaloids, which share synthetic intermediates with this compound nih.gov. The reaction typically involves a conjugated diene and a dienophile, with electron-rich dienes and electron-poor dienophiles generally reacting more readily ebsco.com. The Diels-Alder reaction's ability to form new sigma bonds from pi bonds makes it a synthetically valuable transformation sigmaaldrich.com.
Achieving the correct stereochemistry is paramount in the synthesis of natural products like this compound. Researchers employ a range of stereoselective transformations to control the formation of chiral centers. These methods include asymmetric synthesis techniques, stereoselective reductions, oxidations, and cycloadditions nih.govwiley.com. The synthesis of fawcettimine-type Lycopodium alkaloids, from which this compound has been accessed, relies on stereoselective reductions or oxygenations of common synthetic intermediates to establish the correct stereochemical configurations nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The development of methods for stereoselective synthesis is an ongoing area of research, aiming to build complex molecules with high enantiomeric and diastereomeric purity wiley.commdpi.comorganic-chemistry.org.
Divergent synthesis strategies are crucial for accessing multiple related natural products from a common advanced intermediate. For the Lycopodium alkaloid scaffold, such approaches have proven highly effective. A notable strategy involves a divergent synthesis of fawcettimine-type Lycopodium alkaloids, where (-)-8-deoxyserratinine, (+)-fawcettimine, (-)-lycopoclavamine-A, (-)-serratine, (-)-lycopoclavamine-B, and (-)-serratanidine were all synthesized from a shared intermediate through stereoselective transformations nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This approach highlights the power of a convergent strategy that can efficiently yield a family of complex natural products. The concept of divergent synthesis allows for the exploration of structural variations and the efficient production of related compounds from a single synthetic pathway nih.govresearchgate.net.
Cascade or domino reactions, where multiple chemical transformations occur sequentially in a single pot without isolation of intermediates, are highly valued for their efficiency in building molecular complexity. These reactions are particularly useful in the total synthesis of natural products, including those with intricate polycyclic structures like this compound wikipedia.orgrsc.orgrsc.orgub.edu. While specific cascade reactions directly applied to this compound's total synthesis are not detailed in the provided snippets, the broader field of Lycopodium alkaloid synthesis extensively utilizes these methodologies. Cascade reactions contribute to high atom economy and reduce the time and work required for synthesis wikipedia.org.
Semi-Synthesis and Derivatization Strategies for this compound Analogues
Semi-synthesis involves modifying naturally occurring compounds or their synthetic precursors to create analogues. This approach is valuable for exploring structure-activity relationships and optimizing the properties of lead compounds.
Compound List:
this compound
(-)-8-deoxyserratinine
(+)-fawcettimine
(-)-lycopoclavamine-A
(-)-serratine
(-)-lycopoclavamine-B
(+)-lycoflexine
Huperzine A
Serratezomine A
Annotinolides A and B
Lycoposerramine T
Lycopoclavamine B
Lycoposerramine-R
Lycojaponicumin A
Huperzine Q
Pelletierine
4-(2-piperidyl)acetoacetic acid
3-oxoglutaric acid
Ranitidine (mentioned in context of drug design, not directly related to this compound synthesis)
Investigation of Biological Activities and Underlying Mechanisms of Action of Serratanidine
In Vitro Cellular and Molecular Activity Profiling
Research has explored Serratanidine's impact on cellular and molecular processes, providing insights into its potential therapeutic applications.
In Vivo Pharmacological Studies Utilizing Animal Models (excluding human clinical data)
Research employing animal models is essential for understanding the physiological effects and therapeutic potential of compounds in a living system.
Neuropharmacological Investigations in Relevant Animal ModelsNeuropharmacological studies in animal models are critical for evaluating the effects of compounds on the central nervous system (CNS) and its functionsmdpi.comremedypublications.comscielo.brherbmedpharmacol.commpg.de. These investigations typically involve behavioral tests to assess aspects such as motor activity, anxiety, learning, and memory. For instance, the hole-board test can evaluate exploratory behavior and anxiety, while motor coordination is assessed using tests like the rotarodmdpi.com. Compounds can also be evaluated for their effects on processes like hypnosis (e.g., pentobarbital-induced sleeping time) or their ability to reverse drug-induced behavioral changes relevant to neurological conditionsmdpi.comscielo.br. While specific neuropharmacological findings for this compound were not detailed in the provided snippets, its potential AChE inhibitory activity suggests a possible role in modulating cholinergic neurotransmission, which is central to many CNS functionsnih.govwikipedia.orgnih.gov.
Based on the comprehensive search conducted, specific scientific data detailing the anti-inflammatory, immunomodulatory, antimicrobial, or antifungal activities of the chemical compound "this compound" in preclinical animal models, as well as detailed structure-activity relationship (SAR) studies or molecular target identification strategies specifically for this compound, were not found.
While this compound has been identified as an alkaloid present in plants such as Rivea hypocrateriformis and various Lycopodium species (including Huperzia serrata), and has been mentioned in the context of synthetic chemistry and potential acetylcholinesterase (AChE) inhibition, the detailed research findings required for the specific sections outlined in the request (5.2.2, 5.2.3, 5.3, and 5.4) are not available in the provided search results.
Therefore, it is not possible to generate the requested article with the specified focus and adherence to the outline due to the lack of specific scientific literature on this compound's biological activities and mechanisms in the requested areas.
Computational Chemistry and Molecular Modeling Applications in Serratanidine Research
In Silico Approaches for Structure-Based Molecular Design
Structure-Based Drug Design (SBDD) leverages the three-dimensional (3D) structure of a biological target, typically a protein or enzyme, to guide the design and optimization of small molecules that can interact with it. This approach is highly efficient as it directly addresses the molecular basis of interaction mdpi.comgardp.orgnih.gov. Key techniques within SBDD include:
Molecular Docking: This computational method predicts the preferred orientation and binding affinity of a ligand (like Serratanidine or its analogues) to a target protein's active site. It involves fitting the ligand into the binding pocket and using scoring functions to estimate the strength of the interaction mdpi.comgardp.orgwikipedia.orgmdpi.commmsl.czscripps.edu.
De Novo Design: This involves building novel chemical structures from molecular fragments or building blocks, specifically designed to fit the target's binding site mdpi.comgardp.org.
Fragment-Based Drug Design: Smaller molecular fragments are screened and then elaborated or linked to achieve higher affinity and specificity for the target.
If the 3D structure of this compound's primary biological target were known, SBDD would be employed to computationally screen large libraries of compounds or to design novel this compound analogues that exhibit improved binding to this target.
Illustrative Data Table: Molecular Docking Results
| Compound Name | Target Protein | Binding Affinity (kcal/mol) | Docking Score | Key Interactions |
| This compound | Target X | -8.5 | 150.2 | H-bond, Hydrophobic |
| Analogue A | Target X | -9.2 | 165.5 | H-bond, Ionic, Hydrophobic |
| Analogue B | Target X | -7.8 | 130.1 | Hydrophobic |
Ligand-Based Design and Pharmacophore Modeling for this compound Analogues
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. In this scenario, the design strategy relies on the known properties of molecules that are already active against the target, such as this compound itself or its known analogues wikipedia.orgdergipark.org.trcreative-biolabs.com.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. A pharmacophore model can then be used to search databases for new compounds with similar features or to guide the design of novel analogues wikipedia.orgmmsl.czdergipark.org.trcreative-biolabs.com3ds.comslideshare.netfrontiersin.org.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of new compounds based on their structural descriptors mmsl.czslideshare.netfrontiersin.orgmdpi.com.
Similarity Searching: Compounds with similar 2D or 3D chemical structures to known active molecules are identified and screened.
For this compound, if its biological target were unknown but a set of active ligands were identified, LBDD approaches like pharmacophore modeling could be used to generate hypotheses about the key features required for activity and to design new this compound-like molecules.
Illustrative Data Table: Pharmacophore Model Features
| Feature Type | Spatial Arrangement (e.g., XYZ Coordinates) | Tolerance Radius |
| Hydrogen Bond Donor | (10.2, 5.5, -3.1) | 1.5 Å |
| Hydrophobic | (8.1, 7.2, -5.0) | 2.0 Å |
| Aromatic Ring | (12.5, 3.0, -2.5) | 1.8 Å |
| Hydrogen Bond Acceptor | (6.0, 4.0, -1.0) | 1.6 Å |
Note: This table is illustrative. Specific pharmacophore features for this compound would depend on the identified active ligands and target interaction. Data is not available.
Virtual Screening Techniques for Identifying Potential Modulators
Virtual Screening (VS) is a computational method used to analyze large chemical libraries to identify compounds that are likely to interact with a specific biological target wikipedia.orgmdpi.commmsl.czslideshare.netnih.gov. It significantly reduces the number of compounds that need to be synthesized and tested experimentally. VS can be broadly categorized into:
Structure-Based Virtual Screening (SBVS): Utilizes the 3D structure of the target protein. Molecular docking is a primary tool here, screening millions of compounds against the target mdpi.comwikipedia.orgmdpi.commmsl.czscripps.edu.
Ligand-Based Virtual Screening (LBVS): Employs known active ligands to build models (e.g., pharmacophores, similarity profiles) and screens libraries for compounds matching these models wikipedia.orgmdpi.commmsl.czcreative-biolabs.comslideshare.net.
Hybrid Methods: Combine elements of both structure-based and ligand-based approaches.
Applying VS to this compound research would involve screening compound libraries to find molecules that could modulate the activity of this compound's target(s), potentially identifying novel lead compounds or even alternative therapeutic agents.
Illustrative Data Table: Virtual Screening Hit List
| Compound ID | Score | Predicted Activity | Similarity to this compound Template | Notes |
| ZINC123456 | 95.2 | High | 0.85 | Potential hit |
| ZINC789012 | 88.1 | Moderate | 0.70 | Secondary hit |
| ZINC345678 | 75.5 | Low | 0.92 | May require further investigation |
Note: This table is illustrative. Specific virtual screening results for this compound are not available.
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular Dynamics (MD) simulations are powerful computational techniques that model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of molecules mdpi.comgardp.orgupc.edumdpi.comnih.gov. These simulations are crucial for understanding:
Conformational Landscape: How a molecule like this compound changes its shape and orientation in solution or when interacting with a target.
Ligand-Target Interactions: The dynamic nature of binding, including transient interactions, conformational changes induced in the protein upon binding, and the stability of the complex mdpi.comgardp.orgupc.edumdpi.com.
Thermodynamic Properties: Estimating binding free energies and other thermodynamic parameters.
By performing MD simulations on this compound, either in isolation or in complex with its target, researchers could gain a detailed understanding of its dynamic behavior, identify stable or transient conformations, and elucidate the precise mechanisms of its molecular interactions. This information is invaluable for optimizing its structure for enhanced efficacy and selectivity.
Illustrative Data Table: Molecular Dynamics Simulation Output
| Simulation Time (ns) | RMSD (Å) | RMSF (Å) (Average) | Number of Hydrogen Bonds | Principal Components (PC1, PC2) |
| 10 | 2.5 | 1.2 | 25 | (0.5, -0.3) |
| 50 | 2.8 | 1.3 | 28 | (0.6, -0.4) |
| 100 | 3.0 | 1.4 | 30 | (0.7, -0.5) |
Note: RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) are common metrics. Specific data for this compound is not available.
Prediction of Biological Activity Profiles and Selectivity
Computational methods can predict the biological activity and selectivity of compounds, which is essential for identifying promising drug candidates and understanding potential off-target effects mdpi.comnih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov.
Activity Prediction: Techniques like QSAR, machine learning algorithms (e.g., Random Forest, Support Vector Machines, Deep Neural Networks), and rule-based systems (e.g., PASS - Prediction of Activity Spectra) are used to predict various types of biological activities based on chemical structure mdpi.comnih.govresearchgate.netresearchgate.net. These predictions can cover therapeutic effects, mechanisms of action, and even toxicity profiles.
Selectivity Prediction: Predicting how selectively a compound interacts with its intended target versus other related or unrelated targets is critical for minimizing side effects. Computational approaches can analyze binding site similarities and molecular recognition patterns to forecast selectivity nih.gov.
For this compound, these predictive models could be used to forecast its potential therapeutic activities, identify its likely molecular targets, and assess its selectivity profile against a panel of related proteins. This would help prioritize experimental validation and guide the optimization process to enhance desired effects while minimizing unwanted ones.
Analytical Methodologies for Quantification and Purity Assessment in Research
Quantitative Chromatographic Techniques
Chromatographic methods are indispensable for separating components within a mixture, enabling both the quantification of the target analyte and the detection of impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and its faster, more efficient counterpart, UHPLC, are widely utilized for the quantitative analysis of natural products like alkaloids. These techniques, often coupled with mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity. For instance, LC-MS/MS systems, such as those employing UPLC I-Class PLUS coupled with Xevo TQ-XS or Orbitrap Exploris 120 mass spectrometers, are capable of quantifying compounds at very low levels, often down to nanogram per milliliter (ng/mL) or even picogram levels waters.comwaters.comlcms.czwaters.comlcms.cz. The choice of column, such as C18 or HSS T3, along with optimized mobile phases, is crucial for achieving adequate separation and retention of alkaloids waters.comwaters.comlcms.czwaters.comwaters.comfda.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for analyzing volatile and semi-volatile compounds. While Serratanidine's volatility profile is not extensively detailed in the provided literature, GC-MS has been employed in metabolomic studies to identify and profile compounds in plant extracts, including this compound in Chlorophytum comosum uct.ac.zaresearchgate.net. GC-MS is also instrumental in identifying volatile degradation products of pharmaceuticals nih.gov. The technique involves separating compounds based on their boiling points and polarity as they pass through a GC column, followed by detection and identification by a mass spectrometer.
| Technique | Typical Column(s) | Mobile Phase/Carrier Gas | Detection Method(s) | Typical Application in Research | Sensitivity Range (approx.) |
| UPLC-MS/MS | HSS T3, C18 | Acetonitrile (B52724)/Methanol (B129727)/Water with additives | MS/MS | Sensitive quantification, impurity identification/quantification | pg/mL to ng/mL |
| HPLC-UV | C18, XSelect HSS T3 | Acetonitrile/Methanol/Water with buffers | UV-Vis | Quantification, purity assessment | ng/mL to µg/mL |
| GC-MS | DB-5, HP-5MS, Acclaim Polar Advantage II | Helium, Hydrogen | MS, FID | Identification of volatile compounds, metabolite profiling | pg/mL to µg/mL |
Spectrometric Quantification Approaches
Spectrometric techniques provide crucial information for identifying and quantifying compounds based on their interaction with electromagnetic radiation or their mass-to-charge ratio.
Quantitative Nuclear Magnetic Resonance (qNMR): NMR spectroscopy, particularly proton NMR (¹H NMR), is a powerful tool for structural elucidation and can be adapted for quantitative analysis (qNMR) uct.ac.zaescholarship.orgtiprpress.com. By integrating the signal of a specific proton in the analyte's spectrum against the signal of a known internal standard, the absolute quantity of the analyte can be determined. This method is valuable for natural product research, offering direct quantification without the need for analyte-specific calibration curves, provided a suitable internal standard and well-defined experimental conditions are used uct.ac.za. This compound has been identified and its structure characterized using NMR escholarship.orgtiprpress.comthieme-connect.comresearchgate.net.
UV/Vis Spectrophotometry: UV/Vis spectrophotometry quantifies compounds by measuring their absorbance of light at specific wavelengths, based on the Beer-Lambert Law. This technique is widely used for routine analysis if the compound possesses a suitable chromophore. While specific UV/Vis absorption maxima for this compound are not detailed in the provided results, spectrophotometric methods are generally applied for the quantification of alkaloids in various matrices researchgate.netresearchgate.netsphinxsai.comasianpharmtech.com. The sensitivity of UV/Vis detection can range from nanograms to micrograms per milliliter, depending on the molar absorptivity of the analyte and the chosen wavelength.
Mass Spectrometry (MS): Mass spectrometry is fundamental for identifying compounds by determining their mass-to-charge ratio. When coupled with chromatography (LC-MS, GC-MS), it provides both separation and highly specific detection. High-resolution accurate mass (HRAM) MS, such as Orbitrap-based systems, offers precise mass measurements, aiding in the identification of unknown compounds and impurities lcms.cz. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by fragmenting precursor ions and monitoring specific product ions, making it ideal for targeted quantification waters.comwaters.comlcms.czwaters.comfda.govufg.br.
| Technique | Nucleus/Wavelength Range | Quantification Principle | Typical Application in Research | Sensitivity Range (approx.) |
| ¹H NMR (qNMR) | ¹H | Signal integration against a known standard | Absolute quantification, structural elucidation, purity assessment | µg to mg |
| UV/Vis Spectrophotometry | ~200-400 nm | Absorbance measurement (Beer-Lambert Law) | Quantification of compounds with chromophores, purity checks | ng/mL to µg/mL |
| Mass Spectrometry (MS) | Mass-to-charge (m/z) | Mass-to-charge ratio determination, fragmentation patterns | Compound identification, impurity profiling, quantification | fg to ng (when coupled) |
Advanced Purity Assessment and Impurity Profiling Techniques
Ensuring the purity of research compounds like this compound is paramount. Advanced techniques are employed to identify, characterize, and quantify even trace levels of impurities, including process-related impurities, degradation products, and related substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a cornerstone for impurity profiling due to its ability to separate complex mixtures and provide structural information through fragmentation. It allows for the sensitive detection and quantification of known and unknown impurities, as well as degradation products that may arise during synthesis, storage, or processing waters.comlcms.czwaters.comlcms.cznih.govbiomedres.us. Techniques like high-resolution mass spectrometry (HRMS) further enhance impurity identification by providing accurate mass measurements, facilitating elemental composition determination nih.govbiomedres.us.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also valuable for impurity profiling, particularly for volatile impurities or degradation products that can be released from a sample nih.gov. Its application in identifying volatile compounds in plant extracts demonstrates its utility in characterizing complex natural product matrices.
Forced Degradation Studies: Forced degradation studies involve subjecting the compound to various stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to intentionally generate potential degradation products. Analytical methods, primarily HPLC, are then used to separate and quantify these degradation products, thereby developing stability-indicating methods that can monitor the compound's integrity over time nih.govbiomedres.uswaters.comjfda-online.comasianpubs.org. This process is crucial for understanding the compound's stability profile and identifying potential impurities that might form during storage or handling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond direct quantification, NMR is essential for the structural elucidation of isolated impurities. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can provide detailed information about the connectivity and spatial arrangement of atoms, enabling the definitive identification of unknown impurities or degradation products nih.govresearchgate.netpharmainfo.in.
| Technique | Primary Application | Key Capabilities | Example Impurity Types Addressed |
| LC-MS/MS | Impurity identification & quantification, Degradation products | High sensitivity, specificity, structural information via fragmentation | Process impurities, related substances, degradation products |
| GC-MS | Volatile impurity analysis | Separation of volatile compounds, identification by mass spectrum | Residual solvents, volatile degradation products |
| NMR Spectroscopy | Structural elucidation of impurities | Detailed structural information (1D & 2D NMR), purity assessment | Unknown impurities, isomers, degradation products |
| HPLC (with UV/PDA) | Purity assessment, detection of impurities | Separation of components, quantification of known impurities | Related substances, process impurities, degradation products |
Future Research Directions and Translational Challenges for Serratanidine Studies
Advancements in Sustainable Synthetic Methodologies for Serratanidine Production
While significant strides have been made in the total synthesis of various Lycopodium alkaloids, a primary future direction is the development of sustainable and efficient synthetic methodologies. Green chemistry principles are increasingly critical in pharmaceutical production to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous materials rsc.org. Current synthetic routes for complex natural products are often lengthy and low-yielding, which is not feasible for large-scale production.
Innovations in Biosynthetic Engineering for Enhanced and Diversified Production
The natural sources of this compound and other Lycopodium alkaloids are slow-growing club mosses that are difficult to cultivate, making reliance on wild harvesting unsustainable and yields unpredictable . This supply challenge makes biosynthetic engineering a critical area of future research. The elucidation of the biosynthetic pathways for related Lycopodium alkaloids, such as huperzine A, has uncovered key enzymes responsible for constructing the characteristic molecular scaffolds nih.govcjnmcpu.com.
A primary goal is to harness this genetic information for metabolic engineering. By transferring the identified biosynthetic genes into microbial hosts like yeast or bacteria, it may be possible to create cellular factories for the sustained and scalable production of this compound . This approach not only offers a more reliable source but also opens the door for producing novel derivatives. By introducing engineered enzymes or feeding the microbial system with synthetic precursors, researchers can create a diverse portfolio of new-to-nature compounds, potentially with improved therapeutic properties nih.gov. Unraveling the complete biosynthetic machinery for these alkaloids remains a key objective to enable these powerful synthetic biology applications cjnmcpu.com.
Development and Application of Advanced In Vitro Human-Relevant Models (e.g., Organ-on-a-chip) for Preclinical Evaluation
A major translational challenge in drug development is the poor predictive value of traditional preclinical models, such as 2D cell cultures and animal studies, which often fail to replicate human physiology accurately nih.govbioworld.com. Organ-on-a-chip (OoC) technology is an emerging solution that aims to bridge this gap. These microfluidic devices contain living human cells cultured in continuously perfused micro-chambers that mimic the structure and function of human organs like the liver, brain, or gut nih.govfluigent.commdpi.com.
For a neuroactive compound like this compound, OoC models offer a powerful platform for more accurate preclinical evaluation of efficacy and toxicity nih.govfluigent.com. For instance, a "brain-on-a-chip" could be used to study this compound's effects on neuronal function and health, while a "liver-on-a-chip" could assess its metabolism and potential hepatotoxicity. Multi-organ chips can further model the complex interactions between different organ systems, providing insights into pharmacokinetics and systemic effects mdpi.com. The application of these human-relevant models in the preclinical stage could de-risk the transition to human clinical trials, reduce reliance on animal testing, and provide a more accurate prediction of how this compound will behave in patients nih.govbioworld.com.
Addressing Challenges in Natural Product Derivatization and Novel Scaffold Generation
The inherent structural complexity of natural products like this compound makes their chemical modification a significant challenge nih.gov. Creating derivatives to improve properties such as potency, selectivity, or metabolic stability is a cornerstone of drug discovery. A key future direction is the development of strategies that allow for the late-stage diversification of the core alkaloid scaffold.
One promising approach is bioinspired synthesis, where late-stage modifications are made to a common, readily accessible precursor to generate a variety of analogs acs.org. This strategy mimics nature's method of creating chemical diversity. Techniques such as site-selective C-H functionalization are powerful tools that allow chemists to modify specific positions on the complex scaffold that would be otherwise inaccessible. Integrating synthetic biology with synthetic chemistry, a "geno-chemetic" strategy, allows for the creation of halogenated or otherwise modified precursors through biosynthesis, which can then be used in chemical reactions like cross-coupling to generate diverse libraries of new compounds nih.gov.
| Strategy | Description | Potential Application for this compound |
| Bioinspired Late-Stage Diversification | Modifying a common, advanced intermediate to create multiple analogs, mimicking natural biosynthetic pathways. | Generate a library of this compound derivatives by modifying a late-stage synthetic precursor to explore structure-activity relationships. |
| Site-Selective C-H Functionalization | Using specialized reagents to chemically alter specific carbon-hydrogen bonds on the core structure. | Introduce new functional groups at precise locations on the this compound scaffold to enhance potency or alter pharmacokinetic properties. |
| Geno-Chemetic Approach | Combining biosynthetic production of modified precursors with subsequent chemical reactions. | Engineer the biosynthetic pathway to produce a brominated this compound precursor, then use cross-coupling reactions to create a wide range of novel derivatives. |
Integrative Approaches: Leveraging Omics Technologies and Computational Biology in this compound Research
Understanding the complex biology of this compound and its producing organisms requires a systems-level approach. The integration of "omics" technologies—such as genomics, transcriptomics, and metabolomics—with computational biology is a powerful strategy to accelerate research. In the context of Lycopodium alkaloids, combining transcriptomics (analyzing gene expression) and metabolomics (profiling secondary metabolites) has successfully identified clusters of co-regulated genes involved in their biosynthesis nih.govcjnmcpu.com.
Future research will expand on this by creating comprehensive multi-omics datasets. This data can be used to build predictive models of biosynthetic pathways and their regulation, facilitating metabolic engineering efforts frontiersin.org. Computational tools are also crucial for identifying unknown alkaloids from complex biological extracts. For instance, tools like MS-FINDER can help dereplicate chemical structures from mass spectrometry data, aiding in the discovery of new this compound-related compounds nih.gov. Furthermore, computational biology can be used for target identification and mechanism-of-action studies through molecular docking and simulations, providing insights into how this compound interacts with its biological targets at a molecular level.
Sustainable Sourcing and Production Considerations for Natural Product Alkaloids
The long-term viability of any natural product-based drug depends on a secure and sustainable supply chain. As noted, the plants that produce Lycopodium alkaloids are not amenable to large-scale agricultural production, posing a significant sourcing challenge . Over-harvesting of wild species is not an environmentally or commercially sustainable option.
Therefore, a critical focus for the future is the development of alternative production platforms. As discussed, microbial fermentation through biosynthetic engineering is a leading contender for sustainable production . Another area of development is optimizing modern extraction techniques to maximize the yield of alkaloids from cultivated or sustainably harvested plant material. Pressurized liquid extraction (PLE) has been shown to be an efficient and reliable method for recovering Lycopodium alkaloids and could be further refined mdpi.com. Ultimately, a multi-pronged approach that combines conservation of natural habitats, advances in cultivation (where possible), and the development of biotechnological production methods will be necessary to ensure a stable supply of this compound for research and clinical use without endangering the natural source.
Q & A
Q. Q1. What are the established protocols for synthesizing and characterizing Serratanidine in laboratory settings?
Methodological Answer: Synthesis typically follows multi-step organic reactions (e.g., alkaloid extraction or total synthesis), with characterization via:
- Nuclear Magnetic Resonance (NMR) for structural elucidation (¹H, ¹³C, 2D-COSY).
- High-Performance Liquid Chromatography (HPLC) for purity assessment .
- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
Experimental protocols should specify reaction conditions (temperature, catalysts), solvent systems, and purification methods (e.g., column chromatography). Reproducibility requires detailed documentation of stoichiometry and isolation steps .
Q. Q2. How are analytical techniques optimized to assess this compound’s stability under varying physiological conditions?
Methodological Answer: Stability studies employ:
- Forced Degradation Testing : Exposure to heat, light, pH extremes (e.g., 1M HCl/NaOH), and oxidative agents (H₂O₂).
- Kinetic Modeling : Monitor degradation products via HPLC-MS at fixed intervals (e.g., 0, 6, 12, 24 hours) .
- Statistical Design : Use factorial designs (e.g., 2³ factorial) to evaluate interactions between temperature, pH, and humidity .
Key Considerations:
- Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ).
- Include control samples spiked with degradation markers .
Advanced Research Questions
Q. Q3. How can researchers design experiments to resolve contradictions in this compound’s reported pharmacological mechanisms?
Methodological Answer: Addressing contradictions involves:
Systematic Review : Meta-analysis of existing in vitro/in vivo data to identify variables (e.g., dosage ranges, model organisms).
Dose-Response Curves : Test this compound across concentrations (e.g., 1 nM–100 µM) in primary cell lines vs. immortalized lines .
Knockout/Inhibition Models : Use CRISPR or pharmacological inhibitors to isolate target pathways (e.g., kinase activity).
Data Triangulation : Combine transcriptomics, proteomics, and metabolomics to cross-validate findings .
Example Experimental Design:
| Variable | In Vitro Model | In Vivo Model |
|---|---|---|
| Dosage | 10–100 µM | 5–50 mg/kg (oral gavage) |
| Endpoints | Apoptosis (Annexin V) | Tumor volume reduction |
| Controls | Vehicle (DMSO/PBS) | Wild-type + placebo |
Q. Q4. What methodologies are recommended for analyzing this compound’s contradictory data in neuropharmacology studies?
Methodological Answer: Contradictions arise from variability in:
- Model Systems (e.g., rodent vs. primate neurochemistry).
- Assay Sensitivity (e.g., ELISA vs. Western blot for protein quantification).
Resolution Strategies: - Blinded Replication : Independent labs repeat experiments using standardized protocols .
- Bayesian Statistics : Quantify uncertainty and update probability models with new data .
- Cross-Lab Collaboration : Share raw datasets (e.g., via FAIR principles) to enable meta-analyses .
Q. Q5. How should researchers structure a study to investigate this compound’s off-target effects in complex biological systems?
Methodological Answer:
- High-Throughput Screening (HTS) : Use ligand-binding assays (e.g., SPR, ITC) to identify off-target interactions .
- Cryo-EM/X-ray Crystallography : Resolve this compound’s binding modes to non-target proteins.
- Toxicogenomics : Profile gene expression changes in liver/kidney tissues post-administration .
Data Interpretation Framework:
Prioritize Off-Targets with highest binding affinity (KD ≤ 1 µM).
Validate In Silico Predictions using molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
